3'-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride)
Overview
Description
3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride), also known as 3’-fluoro-α-PPP, is a derivative of α-PPP. It is characterized by the addition of a fluorine group at the 3 position of the phenyl ring . The physiological and toxicological properties of this compound are not known . This product is intended for forensic and research applications .
Molecular Structure Analysis
The molecular formula of 3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) is C13H16FNO • HCl . It has a formula weight of 257.7 . The SMILES representation is O=C(C(N1CCCC1)C)C2=CC(F)=CC=C2.Cl .Physical and Chemical Properties Analysis
3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) is a crystalline solid . It has solubility in DMF (3 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (10 mg/ml) .Scientific Research Applications
3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard in mass spectrometry and other analytical techniques[][1].
Medicine: Investigated for its potential therapeutic applications, although it is not approved for human or veterinary use[][1].
Industry: Used in the development of new synthetic methods and materials.
Mechanism of Action
Target of Action
This compound is a derivative of alpha-Pyrrolidinopropiophenone (alpha-PPP), a class of designer drugs . Alpha-PPP is structurally related to amphetamines and cathinones , which are known to target monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .
Mode of Action
Given its structural similarity to alpha-ppp, it may act as a central nervous system stimulant by inhibiting the reuptake of monoamines, thereby increasing their concentrations in the synaptic cleft and prolonging their effects .
Biochemical Pathways
Similar compounds such as amphetamines and cathinones are known to affect the dopaminergic, noradrenergic, and serotonergic pathways .
Pharmacokinetics
Synthetic cathinones, however, are known to undergo extensive metabolism in the body, leading to low or even negligible levels of the parent compound in urine samples .
Result of Action
Given its structural similarity to alpha-PPP, it may have stimulant effects similar to those of amphetamines and cathinones .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of similar compounds .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles[][1].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
alpha-Pyrrolidinopropiophenone (alpha-PPP): The parent compound, lacking the fluorine group at the 3 position[][1].
alpha-Pyrrolidinopentiophenone (alpha-PVP): A similar compound with a longer carbon chain.
alpha-Pyrrolidinobutiophenone (alpha-PBP): Another derivative with a different carbon chain length.
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-10(15-7-2-3-8-15)13(16)11-5-4-6-12(14)9-11;/h4-6,9-10H,2-3,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOOYBCYWLUUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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